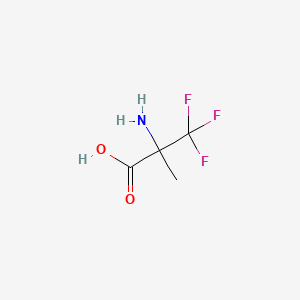2-Amino-3,3,3-trifluoro-2-methylpropanoic acid
CAS No.: 55601-02-0
Cat. No.: VC2023378
Molecular Formula: C4H6F3NO2
Molecular Weight: 157.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 55601-02-0 |
|---|---|
| Molecular Formula | C4H6F3NO2 |
| Molecular Weight | 157.09 g/mol |
| IUPAC Name | 2-amino-3,3,3-trifluoro-2-methylpropanoic acid |
| Standard InChI | InChI=1S/C4H6F3NO2/c1-3(8,2(9)10)4(5,6)7/h8H2,1H3,(H,9,10) |
| Standard InChI Key | JBQBFDPQDFDHEC-UHFFFAOYSA-N |
| SMILES | CC(C(=O)O)(C(F)(F)F)N |
| Canonical SMILES | CC(C(=O)O)(C(F)(F)F)N |
Introduction
Chemical Properties and Structure
Molecular Information
2-Amino-3,3,3-trifluoro-2-methylpropanoic acid has a molecular formula of C4H6F3NO2 with a molecular weight of 157.09 g/mol . This compound contains a quaternary carbon center with an amino group, a carboxylic acid group, a methyl group, and a trifluoromethyl group attached to it. The presence of the trifluoromethyl group significantly influences the compound's physical and chemical properties.
Identification and Nomenclature
The compound is identified by several key descriptors:
| Parameter | Value |
|---|---|
| CAS Number | 102210-02-6 |
| IUPAC Name | 2-amino-3,3,3-trifluoro-2-methylpropanoic acid |
| InChI | InChI=1S/C4H6F3NO2/c1-3(8,2(9)10)4(5,6)7/h8H2,1H3,(H,9,10) |
| InChIKey | JBQBFDPQDFDHEC-UHFFFAOYSA-N |
| SMILES | CC(C(=O)O)(C(F)(F)F)N |
Table 1: Identification parameters of 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid .
Physical Properties
The compound exists as a solid at room temperature with the following physical properties:
| Property | Value |
|---|---|
| Density | 1.437±0.06 g/cm³ (Predicted) |
| Boiling Point | 219.7±40.0 °C (Predicted) |
| pKa | 0.75±0.10 (Predicted) |
Table 2: Physical properties of 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid .
Structural Characteristics
The presence of the trifluoromethyl group significantly alters the electronic properties of the molecule compared to non-fluorinated analogs. The highly electronegative fluorine atoms withdraw electron density, affecting the acidity of the carboxylic acid group and the basicity of the amino group. This electronic influence contributes to the compound's unique behavior in biological systems and chemical reactions .
Synthesis Methods
Chemical Synthesis Routes
Several synthetic approaches have been developed for producing 2-amino-3,3,3-trifluoro-2-methylpropanoic acid, with varying degrees of complexity and efficiency. One common approach involves the trifluoromethylation of protected glycine derivatives .
A synthetic route described in the literature involves:
-
Protection of an amino group
-
Introduction of the trifluoromethyl group
-
Methylation at the α-position
Enzymatic Approaches
Enzymatic methods provide stereoselective routes to obtain enantiomerically pure forms of the compound. These approaches often utilize amidases or other hydrolytic enzymes that can selectively act on one enantiomer of a racemic mixture .
Research has demonstrated that certain enzymes show significantly increased activity in the presence of metal ions like Co2+, with specific activity values of 753.5 U/mg reported in some cases.
Flow Chemistry Methods
Recent advancements in flow chemistry have enabled more efficient synthesis of fluorinated amino acids, including 2-amino-3,3,3-trifluoro-2-methylpropanoic acid. These methods offer advantages such as:
-
Better control over reaction parameters
-
Improved safety when handling reactive intermediates
-
Enhanced scalability
-
Reduced reaction times
For example, fixed-bed reactor systems have been employed for the synthesis of trifluoromethylated amino acid derivatives, providing a continuous-flow approach to these important compounds .
Stereochemistry
Enantiomeric Forms
2-Amino-3,3,3-trifluoro-2-methylpropanoic acid contains a stereogenic center at the α-carbon, resulting in two enantiomers:
-
(R)-2-amino-3,3,3-trifluoro-2-methylpropanoic acid
-
(S)-2-amino-3,3,3-trifluoro-2-methylpropanoic acid
These enantiomers have distinct CAS numbers and biological properties .
Methods for Obtaining Enantiomerically Pure Forms
Several approaches have been developed to obtain stereochemically pure forms of the compound:
-
Resolution methods: Using chiral resolving agents to separate racemic mixtures
-
Enzymatic resolution: Employing stereoselective enzymes to selectively react with one enantiomer
-
Asymmetric synthesis: Utilizing chiral catalysts or auxiliaries to introduce stereoselectivity during synthesis
A patent describes a method of preparing enantiomerically pure (S)- or (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid (a related compound) using microorganisms with stereospecific amidohydrolase activity . Similar approaches could be applied to 2-amino-3,3,3-trifluoro-2-methylpropanoic acid.
Applications
Biochemical Applications
2-Amino-3,3,3-trifluoro-2-methylpropanoic acid has found various applications in biochemical research:
-
Probe in protease studies: 3,3,3-Trifluoro-2-methyl-L-Alanine serves as a potential probe in the monitoring of protease digestion of peptides
-
Buffering agent: Used in cell cultures to maintain optimal pH levels
-
Metabolic studies: Employed to investigate metabolic pathways and enzymatic processes
Pharmaceutical Research
The compound has pharmaceutical potential due to several properties:
-
Enhanced lipophilicity: The trifluoromethyl group increases membrane permeability
-
Metabolic stability: Fluorination often protects against metabolic degradation
-
Altered binding properties: Changes in electronic distribution can improve target binding
These properties make 2-amino-3,3,3-trifluoro-2-methylpropanoic acid and its derivatives valuable candidates for drug development research.
Building Block in Organic Synthesis
Due to its unique structural features, the compound serves as an important building block in organic synthesis:
-
Creation of fluorinated peptides with altered properties
-
Development of enzyme inhibitors
-
Synthesis of specialized materials and chemicals
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume